
3,4-dichloro-N-(pyridin-3-ylmethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dichloro-N-(pyridin-3-ylmethyl)aniline is a chemical compound with the molecular formula C12H10Cl2N2 and a molecular weight of 253.13 g/mol . It is characterized by the presence of two chlorine atoms at the 3 and 4 positions on the aniline ring, and a pyridin-3-ylmethyl group attached to the nitrogen atom of the aniline . This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(pyridin-3-ylmethyl)aniline typically involves the reaction of 3,4-dichloroaniline with pyridin-3-ylmethyl chloride under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3,4-dichloro-N-(pyridin-3-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
3,4-dichloro-N-(pyridin-3-ylmethyl)aniline has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,4-dichloro-N-(pyridin-3-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
3,4-dichloro-N-(pyridin-3-ylmethyl)aniline is unique due to the presence of the pyridin-3-ylmethyl group, which imparts distinct chemical and biological properties compared to other dichloroaniline derivatives. This structural feature enhances its potential for various scientific research applications .
Propiedades
Número CAS |
84324-65-2 |
|---|---|
Fórmula molecular |
C12H10Cl2N2 |
Peso molecular |
253.12 g/mol |
Nombre IUPAC |
3,4-dichloro-N-(pyridin-3-ylmethyl)aniline |
InChI |
InChI=1S/C12H10Cl2N2/c13-11-4-3-10(6-12(11)14)16-8-9-2-1-5-15-7-9/h1-7,16H,8H2 |
Clave InChI |
WEOIRAVYSOGQJN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)CNC2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-[[4-Methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methyl]-6-indolyl]acetic acid](/img/structure/B14153991.png)
![6-{[3-(Ethoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14153994.png)
![2-Ethyl-N-[2-(4-fluorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B14153997.png)
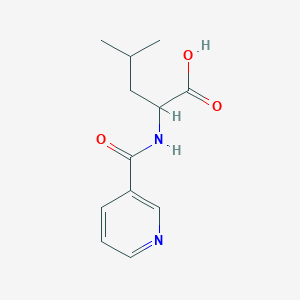
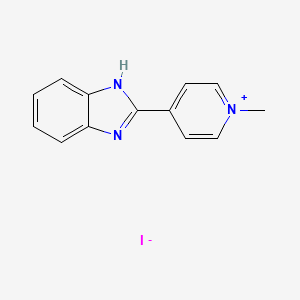
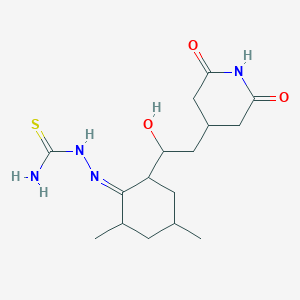
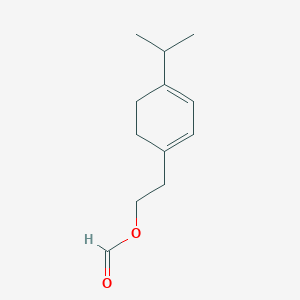
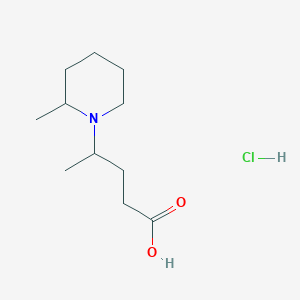
![[2-(4-Ethoxyanilino)-2-oxoethyl] 2-thiophen-3-ylacetate](/img/structure/B14154034.png)
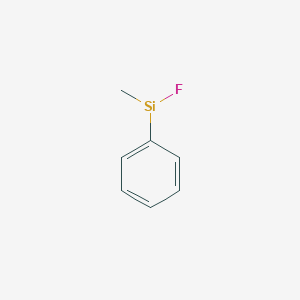
![4(3H)-Quinazolinone, 6-bromo-2-methyl-3-[4-(4-morpholinyl)phenyl]-](/img/structure/B14154044.png)
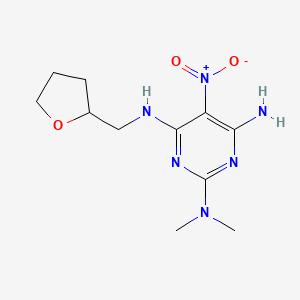
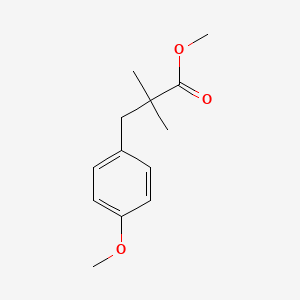
![1-[2-[(4-Ethoxyphenyl)methylsulfanyl]ethyl]-3-(4-methoxyphenyl)thiourea](/img/structure/B14154057.png)
